3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol
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Overview
Description
3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol is an organic compound that features a benzyl group, a methylamino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of thiophene with a suitable halogenated benzylamine derivative under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols or amines.
Substitution: The benzyl and methylamino groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzyl and methylamino groups may facilitate binding to specific sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyl(methyl)amino)-1-(phenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(Benzyl(methyl)amino)-1-(pyridin-2-yl)propan-1-ol: Contains a pyridine ring instead of a thiophene ring.
3-(Benzyl(methyl)amino)-1-(furan-2-yl)propan-1-ol: Features a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol imparts unique electronic properties and potential biological activity that distinguishes it from similar compounds with different aromatic rings. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol, also known as (S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride, is a chiral compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20ClNOS, with a molecular weight of approximately 297.8 g/mol. The presence of both hydroxyl and amine functional groups in its structure contributes to its reactivity and biological activity. Its unique thiophene ring enhances its interaction with various biological targets, making it a significant compound in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The mechanism involves:
- Selective Binding : The compound's structure allows for selective binding to molecular targets, which may modulate their activity.
- Pharmacodynamics : Studies are focused on assessing the binding affinity to receptors or enzymes, evaluating efficacy in modulating biological pathways, and determining safety profiles through toxicity assessments.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antidepressant Potential : Preliminary studies suggest that this compound may have applications in developing antidepressants due to its interaction with neurotransmitter systems.
- Antimicrobial Activity : Its structural characteristics may confer antimicrobial properties, making it a candidate for further research in treating infections caused by resistant strains of bacteria.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Notable Differences |
---|---|---|
(R)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol | Enantiomer of the target compound | Different biological activity due to chirality |
3-(Dimethylamino)-1-thiophen-2-ylpropan-1-one | Lacks benzyl group | Different functional group leading to varied reactivity |
Thiophene derivatives | Similar thiophene ring but varied substituents | Varying biological activities based on substituent effects |
Case Studies and Research Findings
Recent studies have investigated the pharmacological properties of compounds similar to this compound. For instance:
- A study demonstrated that derivatives containing thiophene exhibited significant anticancer activity against A549 lung cancer cells, indicating a potential pathway for further exploration in cancer therapeutics .
- Another investigation highlighted the antimicrobial efficacy of related compounds against multidrug-resistant Staphylococcus aureus strains, emphasizing the importance of structural modifications for enhancing activity .
Properties
Molecular Formula |
C15H19NOS |
---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C15H19NOS/c1-16(12-13-6-3-2-4-7-13)10-9-14(17)15-8-5-11-18-15/h2-8,11,14,17H,9-10,12H2,1H3 |
InChI Key |
FVFKXJFOAPEKPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(C1=CC=CS1)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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